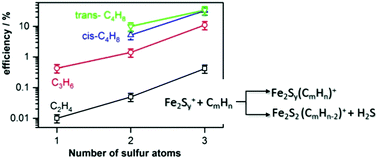Tuning the oxidative power of free iron–sulfur clusters
Physical Chemistry Chemical Physics Pub Date: 2017-02-27 DOI: 10.1039/C7CP00023E
Abstract
The gas-phase reactions between a series of di-iron sulfur clusters Fe2Sx+ (x = 1–3) and the small alkenes C2H4, C3H6, and C4H8 have been investigated by means of Fourier-transform ion-cyclotron resonance mass spectrometry. For all studied alkenes, the reaction efficiency is found to increase in the order Fe2S+ < Fe2S2+ < Fe2S3+. In particular, Fe2S+ and Fe2S2+ only form simple association products, whereas the sulfur-rich Fe2S3+ is able to dehydrogenate propene and 2-butene via desulfurization of the cluster and formation of H2S. This indicates an increased propensity to induce oxidation reactions, i.e. oxidative power, of Fe2S3+ that is attributed to an increased formal oxidation state of the iron atoms. Furthermore, the ability of Fe2S3+ to activate and dissociate the C–H bonds of the alkenes is observed to increase with increasing size of the alkene and thus correlates with the alkene ionization energy.


Recommended Literature
- [1] Vapour-phase transport of barium β-diketonates in the deposition of oxides and the isolation and structural characterization of a novel hexameric cluster of 2,2,6,6-tetramethylheptane-3,5-dionatobarium(II)
- [2] Highly fluorescent carbon dots as novel theranostic agents for biomedical applications
- [3] Photoelectrochemically deposited Sb2Se3 thin films: deposition mechanism and characterization†
- [4] Microchemical
- [5] Incorporation of core–shell particles into methacrylate based composites for improvement of the mechanical properties†
- [6] Recent advances in ternary layered double hydroxide electrocatalysts for the oxygen evolution reaction
- [7] A capillary electrophoresis method for the simultaneous analysis of ammonium and metals in animal wastes used in biogas production
- [8] An electrochemical algal biosensor based on silica coated ZnO quantum dots for selective determination of acephate†
- [9] Front cover
- [10] Multi-scale microstructure high-strength titanium alloy lattice structure manufactured via selective laser melting










